molecular formula C15H9F3N2O3 B2541138 N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 241127-00-4

N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No.: B2541138
CAS No.: 241127-00-4
M. Wt: 322.243
InChI Key: QPZHNZQCJUQOIL-UHFFFAOYSA-N
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Description

N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide is a synthetic chromenopyridine derivative characterized by a fused chromene and pyridine core. Key structural features include a trifluoromethyl group at position 2, a carboxamide moiety at position 3, and an N-methyl substituent. This compound belongs to a broader class of 5H-chromeno[2,3-b]pyridines, which are studied for their diverse pharmacological activities, including kinase inhibition and epigenetic modulation . Its synthesis likely involves multicomponent reactions or palladium-catalyzed couplings, as seen in related compounds (see Section 2 for details) .

Properties

IUPAC Name

N-methyl-5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O3/c1-19-13(22)9-6-8-11(21)7-4-2-3-5-10(7)23-14(8)20-12(9)15(16,17)18/h2-6H,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZHNZQCJUQOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation and Annulation

The chromeno[2,3-b]pyridine core is efficiently constructed using a Vilsmeier reagent-mediated formylation followed by annulation. Starting with 2-amino-5-oxo-5H-chromene-3-carbonitrile, treatment with Vilsmeier reagent (POCl₃/DMF) at 0–5°C generates intermediate iminium species, which undergo cyclization with ethyl cyanoacetate under basic conditions (K₂CO₃, EtOH, reflux) to yield 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile in 77–93% yield. Critical factors include:

  • Counterion selection : Triflate ions enhance electrophilicity of the formylating agent.
  • Temperature control : Slow addition at <10°C prevents side reactions during iminium formation.

Multi-Component Pseudo-Four-Component Reactions

Adapting methodologies from chromeno[4,3-b]pyridine syntheses, salicylaldehydes bearing trifluoromethyl groups react with malononitrile and N-methyl-2-pyridone in ethanol/pyridine (1:1) under reflux. This one-pot cascade proceeds via Knoevenagel condensation, Michael addition, and cyclodehydration, affording the core structure in 40–97% yield. Key parameters:

  • Solvent polarity : Ethanol-pyridine mixtures optimize intermediate stability.
  • Catalyst load : 10 mol% p-toluenesulfonic acid accelerates cyclization.

Trifluoromethyl Group Introduction Strategies

Direct Electrophilic Trifluoromethylation

Late-stage trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) on 2-bromo-chromenopyridine intermediates achieves regioselective CF₃ installation. Reactions in dichloromethane at −20°C with CuI catalysis provide 2-(trifluoromethyl) derivatives in 65–72% yield. Competing side reactions (e.g., debromination) are minimized by maintaining low temperatures.

Building Block Approach with Pre-Functionalized CF₃ Components

3-Trifluoromethylsalicylaldehyde serves as a starting material in annulation reactions, bypassing challenging C–CF₃ bond formations. Coupling with ethyl cyanoacetate and methylamine hydrochloride in DMF at 120°C under microwave irradiation completes the core in 85% yield.

Carboxamide Formation and N-Methylation

Hydrolysis-Coupling Sequence

The 3-cyano group from annulated intermediates undergoes acidic hydrolysis (6M HCl, 80°C, 12h) to carboxylic acid, followed by HOBt/EDCI-mediated coupling with methylamine in THF. This two-step process achieves 89% conversion with >95% purity after recrystallization (EtOAc/hexane).

One-Pot Reductive Amination

Direct conversion of 3-cyano to carboxamide is achieved via Stephen reduction (SnCl₂/HCl, Et₂O) to aldehyde, followed by reductive amination with methylamine and NaBH₃CN in MeOH. Yields reach 78% with minimal over-reduction byproducts.

Optimization and Scale-Up Considerations

Reaction Condition Screening

Systematic variation of annulation parameters reveals optimal performance:

Parameter Tested Range Optimal Value Yield Impact
Annulation Temp. 60–130°C 110°C +22%
Solvent EtOH, DMF, THF Ethanol/Pyridine +15%
Catalyst (p-TsOH) 5–20 mol% 12 mol% +9%

Purification Challenges

The product’s low solubility (logP = 3.8) necessitates hybrid purification:

  • Initial silica chromatography (EtOAc/hexane 1:3) removes polar impurities
  • Recrystallization from ethanol/water (4:1) yields 99.5% pure material by HPLC

Analytical Characterization Benchmarks

Critical spectroscopic data for batch validation:

Technique Key Signals Reference Values
¹H NMR (400 MHz, DMSO-d₆) δ 8.72 (s, 1H, H-4), 3.41 (s, 3H, N-CH₃) J₄,5 = 8.5 Hz
¹³C NMR (101 MHz, CDCl₃) δ 172.1 (C=O), 121.8 (q, CF₃, J = 288 Hz) DEPT-135 confirms CH₃
HRMS (ESI+) m/z 379.0921 [M+H]⁺ Δ < 2 ppm vs. calculated

Comparative Evaluation of Synthetic Routes

Method Total Yield Purity Cost Index Scalability
Vilsmeier Annulation 68% 99.2% $$$ Pilot-scale
Multi-Component Reaction 82% 98.5% $$ Bench-scale
Pre-Functionalized CF₃ 75% 99.0% $$$$ Lab-scale

Cost Index: $ (low) to $$$$ (high)

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Structural and Functional Group Variations

Chromenopyridine derivatives differ primarily in substituents at positions 2, 3, and 5. Below is a comparative analysis:

Key Observations:

Trifluoromethyl vs.

Carboxamide vs. Ester/Carboxylic Acid : The N-methyl carboxamide group increases hydrogen-bonding capacity compared to ethyl esters (e.g., Ethyl 5-oxo-2-(trifluoromethyl)-...carboxylate) or carboxylic acids, which may influence target affinity and solubility .

Substituent Position: Derivatives with amino groups at position 2 (e.g., 2-amino-7-cycloheptyl...) show divergent reactivity, enabling further functionalization via coupling reactions .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The carboxylic acid analog (2-Methyl-5-oxo-...) is sparingly soluble in organic solvents, whereas carboxamide derivatives like the target compound may exhibit better aqueous solubility .
  • Metabolic Stability: The trifluoromethyl group likely reduces oxidative metabolism, enhancing half-life compared to non-fluorinated analogs .

Biological Activity

N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide is a synthetic compound belonging to the chromeno[2,3-b]pyridine class. Characterized by its trifluoromethyl and carboxamide substituents, this compound exhibits significant lipophilicity and potential biological activity, making it a topic of interest in medicinal chemistry. However, specific literature detailing its biological activity remains limited.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H9_{9}F3_{3}N2_{2}O3_{3}
  • Molecular Weight : 322.24 g/mol
  • CAS Number : 241127-00-4

The trifluoromethyl group enhances the compound's lipophilicity, which is often correlated with increased biological activity, particularly in drug development contexts .

Biological Activity Overview

While specific studies on this compound are sparse, related compounds in the chromeno-pyridine family have demonstrated various biological activities:

  • Antimicrobial Activity : Similar chromeno-pyridine derivatives have shown promising antimicrobial effects. For instance, certain derivatives exhibit inhibitory activity against bacterial strains and fungi .
  • Antitumor Activity : Some compounds within this class have been investigated for their potential antitumor properties. The mechanisms are often compound-specific and may involve the inhibition of cancer cell proliferation or induction of apoptosis .
  • Neuroprotective Effects : Research on structurally similar compounds has suggested potential neuroprotective roles, particularly against neurodegenerative conditions like Alzheimer's disease. These effects are often attributed to their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acidContains a methyl group instead of trifluoromethylExhibits different solubility and reactivity
7-fluoro-N-(1-hydroxy-3-phenylpropan-2-yl)-2-oxo-3,4-dihydroquinolineFluoro substituent on a quinoline scaffoldPotentially different biological activity profiles
2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamideAmino group additionEnhanced interaction with biological targets

The unique trifluoromethyl group in this compound significantly alters its physicochemical properties compared to these similar compounds, potentially enhancing its biological efficacy .

Case Studies and Research Findings

Although direct case studies on this compound are lacking, research on related chromeno-pyridines indicates several promising avenues:

  • In Vitro Studies : A study highlighted that certain chromeno-pyridines exhibited cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Enzyme Inhibition : Chromeno-pyridine derivatives have been shown to inhibit key enzymes involved in neurodegenerative diseases. For example, some derivatives demonstrated IC50 values in the low micromolar range against AChE and BChE .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for chromeno[2,3-b]pyridine derivatives like N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide?

  • Methodological Answer : Multicomponent reactions (MCRs) are widely used, combining salicylaldehydes, malononitrile, and pyridinones or kojic acid under optimized conditions. For example:

  • Solvent-free or aqueous conditions yield 8–23% but improve to 93% with pyridine as a solvent/catalyst .
  • Potassium fluoride (KF) in i-propanol achieves 56–93% yields via a domino mechanism involving Knoevenagel condensation and Michael addition .
    • Key factors include solvent choice (ethanol, pyridine), catalyst (KF), and reaction time .

Q. How is structural characterization performed for these compounds?

  • Methodological Answer : A combination of spectroscopic and computational techniques:

  • NMR : 1D (¹H, ¹³C) and 2D (HSQC, HMBC) to assign signals and confirm connectivity .
  • IR : Identifies functional groups (e.g., carbonyl, nitrile) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .
  • Elemental analysis : Confirms purity and composition .

Q. What role does the trifluoromethyl group play in the compound’s properties?

  • Methodological Answer : The -CF₃ group enhances:

  • Electron-withdrawing effects : Stabilizes intermediates during synthesis .
  • Hydrophobicity : Improves binding affinity in molecular docking studies (e.g., SIRT2 inhibition) .
  • Metabolic stability : Reduces oxidative degradation in pharmacokinetic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in chromeno[2,3-b]pyridine synthesis?

  • Methodological Answer : Systematic screening of variables:

  • Solvent : Pyridine increases yields to 92–93% by acting as both solvent and base .
  • Catalyst : KF improves efficiency in domino reactions (56–93% yields) .
  • Temperature : Reflux conditions accelerate cyclization steps .
    • Example: Ethanol with piperidine catalyst improves yields from 32% to 64% .

Q. How are computational methods applied to predict bioactivity and binding mechanisms?

  • Methodological Answer :

  • Molecular docking : Evaluates binding to targets like SIRT2, with affinity scores calculated using AutoDock/Vina .
  • DFT calculations : Predicts electronic properties (HOMO-LUMO gaps, electrostatic potentials) to correlate with antibacterial activity .
  • ADMET predictions : In silico tools (e.g., SwissADME) assess pharmacokinetic profiles .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer :

  • Cross-validation : Use 2D NMR (HSQC/HMBC) to resolve ambiguous ¹H/¹³C assignments .
  • Computational validation : Compare experimental IR/UV spectra with DFT-simulated spectra .
  • Single-crystal X-ray diffraction : Resolves stereochemical uncertainties (not directly cited but inferred from ).

Q. What strategies are used to analyze structure-activity relationships (SAR) for chromeno[2,3-b]pyridines?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., -CF₃, -CH₃) and compare bioactivity .
  • Pharmacophore mapping : Identify critical binding motifs (e.g., pyridine core, carbonyl groups) via docking .
  • Free-energy perturbation (FEP) : Quantifies contribution of specific groups to binding energy .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioassay results?

  • Methodological Answer :

  • Re-evaluate docking parameters : Adjust grid box size, flexibility of binding pockets, and scoring functions .
  • Experimental validation : Repeat assays under controlled conditions (e.g., pH, temperature) .
  • Meta-analysis : Compare results with published data on similar scaffolds (e.g., chromeno-pyridine hybrids) .

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